molecular formula C15H16O3 B8278847 5-Methoxy-2-(3-methoxybenzyl)phenol

5-Methoxy-2-(3-methoxybenzyl)phenol

Cat. No.: B8278847
M. Wt: 244.28 g/mol
InChI Key: WWXITGDBMSEYRM-UHFFFAOYSA-N
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Description

5-Methoxy-2-(3-methoxybenzyl)phenol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

5-methoxy-2-[(3-methoxyphenyl)methyl]phenol

InChI

InChI=1S/C15H16O3/c1-17-13-5-3-4-11(9-13)8-12-6-7-14(18-2)10-15(12)16/h3-7,9-10,16H,8H2,1-2H3

InChI Key

WWXITGDBMSEYRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2=CC(=CC=C2)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The title compound was synthesized by referring to Tetrahedron Lett., 1995, 36 (30), 5335. To a solution of (2-hydroxy-4-methoxyphenyl)(3-methoxyphenyl)methanone (5.2 g) in tetrahydrofuran (100 ml) were sequentially added triethylamine (3.0 g) and methyl chloroformate (2.2 g) on an ice bath, the solution was stirred for 48 minutes, and then the reaction mixture was filtered. To a solution of sodium borohydride (3.0 g) in water (50 ml) was added dropwise the above-mentioned filtrate on an ice bath, and the solution was stirred for 1 hour and 10 minutes. The reaction solution was concentrated in vacuo, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (4.8 g).
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
2.2 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The title compound was synthesized by referring to Tetrahedron Lett., 1995, (30), 5335. To a solution of (2-hydroxy-4-methoxyphenyl)(3-methoxyphenyl)methanone (5.2 g) in tetrahydrofuran (100 ml) were sequentially added triethylamine (3.0 g) and methyl chloroformate (2.2 g) on an ice bath, the solution was stirred for 48 minutes, and then the reaction mixture was filtered. To a solution of sodium borohydride (3.0 g) in water (50 ml) was added dropwise the above-mentioned filtrate on an ice bath, and the solution was stirred for 1 hour and 10 minutes. The reaction solution was concentrated in vacuo, extracted with ethyl acetate, then sequentially washed with water and brine, dried over anhydrous magnesium sulfate, and then the solvent was evaporated in vacuo. The residue was purified by silica gel column chromatography (hexane-ethyl acetate system) to provide the title compound (4.8 g).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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